Coenzyme A, S-(hydrogen methylpropanedioate)
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Overview
Description
Coenzyme A, S-(hydrogen methylpropanedioate) is a derivative of coenzyme A, a vital cofactor in numerous biochemical reactions. This compound plays a crucial role in the metabolism of fatty acids and the oxidation of pyruvate in the citric acid cycle . It is involved in various cellular processes, including the synthesis and oxidation of fatty acids, and the regulation of metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A, S-(hydrogen methylpropanedioate) involves multiple steps. Initially, methylmalonic acid is synthesized through bacterial or fungal fermentation . This intermediate is then reacted with coenzyme A in the presence of specific enzymes to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes to produce the necessary intermediates. These intermediates are then purified and subjected to enzymatic reactions to yield Coenzyme A, S-(hydrogen methylpropanedioate) .
Chemical Reactions Analysis
Types of Reactions
Coenzyme A, S-(hydrogen methylpropanedioate) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and is crucial in metabolic pathways.
Reduction: The gain of electrons, often coupled with oxidation reactions, plays a significant role in energy production.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NAD+ and FAD, reducing agents such as NADH and FADH2, and various enzymes that facilitate these reactions under physiological conditions .
Major Products Formed
The major products formed from these reactions include acetyl-CoA, succinyl-CoA, and other acyl-CoA derivatives, which are vital intermediates in metabolic pathways .
Scientific Research Applications
Coenzyme A, S-(hydrogen methylpropanedioate) has numerous scientific research applications:
Mechanism of Action
The mechanism of action of Coenzyme A, S-(hydrogen methylpropanedioate) involves its role as a carrier of acyl groups in metabolic reactions. It forms thioester bonds with acyl groups, facilitating their transfer in various biochemical pathways . The molecular targets include enzymes involved in the citric acid cycle, fatty acid metabolism, and other metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Acetyl-CoA: Involved in the synthesis and oxidation of fatty acids.
Succinyl-CoA: Plays a role in the citric acid cycle and amino acid metabolism.
Malonyl-CoA: Essential in fatty acid synthesis.
Uniqueness
Coenzyme A, S-(hydrogen methylpropanedioate) is unique due to its specific role in the metabolism of methylmalonic acid and its involvement in the conversion of methylmalonyl-CoA to succinyl-CoA . This specificity makes it a valuable compound in studying metabolic disorders related to methylmalonic acidemia .
Properties
IUPAC Name |
3-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFOKIKEPGUZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N7O19P3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869435 |
Source
|
Record name | Coenzyme A, S-(hydrogen methylpropanedioate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10251-08-8 |
Source
|
Record name | Coenzyme A, S-(hydrogen methylpropanedioate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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